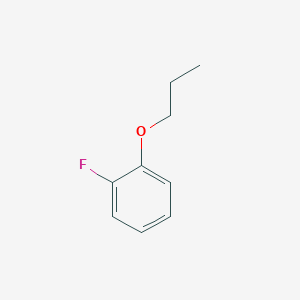

1-Chloro-3-methyl-2-(trifluoromethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of trifluoromethyl-substituted benzenes, such as those mentioned in the first paper, involves electrochemical fluorination which can yield perfluorocyclohexane derivatives with good yields. Chlorobenzenes with a trifluoromethyl group can yield chlorine-containing perfluorocyclohexane derivatives . Additionally, the synthesis of polystannylated benz

Applications De Recherche Scientifique

Catalytic Applications

- Rhenium-Catalyzed Trifluoromethylation: A study by Mejía and Togni (2012) discusses the use of methyltrioxorhenium as a catalyst for the direct electrophilic trifluoromethylation of aromatic and heteroaromatic compounds. This reaction showcases the potential of using trifluoromethyl-substituted benzene derivatives as intermediates in the synthesis of fluorinated compounds, which are of significant interest in the development of pharmaceuticals and agrochemicals Mejía & Togni, 2012.

Material Science

- Electrochemical Fluorination: Research by Yonekura et al. (1976) on the electrochemical fluorination of benzenes containing trifluoromethyl groups highlights the transformation of these compounds into perfluorocyclohexane derivatives. This process is relevant for the synthesis of materials with enhanced chemical and thermal stability, useful in various industrial applications Yonekura et al., 1976.

Synthesis of Pesticides

- Novel Pesticides Synthesis: Liu An-chan (2015) describes the synthetic pathway to bistrifluron, a potent pesticide, starting from 3,5-bis-(trifluoromethyl)benzene. This highlights the role of trifluoromethyl-substituted benzenes in the development of new agrochemicals that contribute to more effective pest management strategies Liu An-chan, 2015.

Synthesis of Heterocyclic Compounds

- Benzimidazoles Library Synthesis: A study by Vargas-Oviedo et al. (2017) outlines a method for synthesizing a library of 1,2-dialkyl-5-trifluoromethylbenzimidazoles, starting from 1-chloro-2-nitro-4-(trifluoromethyl)benzene. Benzimidazoles are crucial frameworks in pharmaceuticals, showcasing the importance of trifluoromethyl-substituted benzenes in medicinal chemistry Vargas-Oviedo et al., 2017.

Environmental Applications

- Aromatic Hydrocarbons Separation: Arce et al. (2007) explored the use of an ionic liquid for the selective removal of benzene from mixtures with hexane, demonstrating the potential for using trifluoromethyl-substituted benzenes in environmental remediation techniques aimed at purifying chemical streams Arce et al., 2007.

Propriétés

IUPAC Name |

1-chloro-3-methyl-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3/c1-5-3-2-4-6(9)7(5)8(10,11)12/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFZWZZCMLHZDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592025 |

Source

|

| Record name | 1-Chloro-3-methyl-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-3-methyl-2-(trifluoromethyl)benzene | |

CAS RN |

112641-25-5 |

Source

|

| Record name | 1-Chloro-3-methyl-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromobenzo[d]isothiazole](/img/structure/B1341809.png)

![2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B1341811.png)